molecular formula C15H18N2O B2650619 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2320860-31-7

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2650619
CAS No.: 2320860-31-7
M. Wt: 242.322
InChI Key: UFDIURDMDKETOO-UHFFFAOYSA-N
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Description

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound featuring a tropane-derived 8-azabicyclo[3.2.1]octane core. This structure is of significant interest in medicinal chemistry and pharmacology research due to its three-dimensional rigidity and potential for targeted interactions . The 3-methylidene substituent provides a reactive handle for further chemical functionalization, making this compound a valuable chemical intermediate for the synthesis of more complex molecules . The incorporation of the pyridin-3-yl group is a common bioisostere in drug design, often used to modulate solubility, binding affinity, and pharmacological properties . Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have been investigated for a range of biological activities. Published research on analogous structures highlights their potential as antagonists for receptors such as the vasopressin V1A receptor and the mu opioid receptor, indicating possible applications in cardiovascular and neurological disorder research . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-13-4-5-14(8-11)17(13)15(18)9-12-3-2-6-16-10-12/h2-3,6,10,13-14H,1,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDIURDMDKETOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective approaches to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The applications of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one can be categorized into several key areas:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter receptors, potentially modulating physiological processes.

Cholinesterase Inhibition

Research indicates that compounds similar to this one exhibit significant inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of tropane alkaloids have shown IC50 values below 50 μM against BChE, suggesting efficacy comparable to established cholinesterase inhibitors used in Alzheimer's disease treatment.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess moderate to significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This opens avenues for its development as an antimicrobial agent.

Chemical Synthesis

In synthetic chemistry, 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one serves as a building block for more complex molecules, facilitating the synthesis of novel compounds with desired biological activities.

Case Study 1: Cholinesterase Inhibition

A study evaluated various derivatives of tropane alkaloids for their ability to inhibit cholinesterases. The findings revealed that modifications in substituents significantly influenced inhibitory potency, with some achieving IC50 values below 50 μM against BChE, indicating potential for therapeutic use in cognitive disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of structurally similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects .

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application Reference
Target Compound 3-Methylidene, 2-(pyridin-3-yl)ethan-1-one C₂₀H₂₁NO₂ 307.39 Not explicitly reported; inferred receptor binding (nAChRs) based on structural analogs
TC-1709 (2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane) 2-(Pyridin-3-yl), 1-azabicyclo[3.2.1]octane C₁₁H₁₄N₂ 174.25 High α4β2 nAChR affinity (Ki = 2.5 nM)
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 3-(Pyridin-2-yloxy), bicyclic core C₁₂H₁₈Cl₂N₂O 277.20 Potential CNS modulation (structural similarity to nAChR ligands)
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one 3-Hydroxy, diphenylpropanone, 8-methyl C₂₃H₂₅N₂O₂ 379.46 Investigated for neuropharmacological applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one (BJ48827) 3-Methylidene, 2-(naphthalen-2-yloxy) C₂₀H₂₁NO₂ 307.39 Structural analog with naphthyl group; activity unreported

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s pyridinyl group and methylidene substituent likely confer moderate logP (~2.5–3.0), comparable to TC-1709 (logP ~1.8) but less lipophilic than naphthyl-containing BJ48827 .

Biological Activity

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one, a complex organic compound, is part of the tropane alkaloid family, known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a pyridine moiety, which is critical for its biological interactions. The molecular formula is C15H18N2OC_{15}H_{18}N_{2}O with a molecular weight of approximately 246.32 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O
Molecular Weight246.32 g/mol
CAS Number2320663-55-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The 8-azabicyclo[3.2.1]octane scaffold is known to modulate neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

Antagonistic Effects

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure exhibit potent antagonistic effects on kappa opioid receptors (KOR). These compounds can selectively inhibit KOR activity, which has implications for pain management and addiction treatment.

  • Study Example : A study demonstrated that analogs of this compound showed significant KOR antagonism with an IC50 value as low as 20 nM, indicating high potency in receptor inhibition .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and apoptosis in neuronal cells.

  • Case Study : In vitro studies revealed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in cultured neurons, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Anticonvulsant Activity

Preliminary studies have indicated that the compound may possess anticonvulsant properties. It has been shown to elevate gamma-aminobutyric acid (GABA) levels in the brain, which could contribute to its anticonvulsant effects.

Research Findings

A summary of key findings from various studies on the biological activity of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one is presented below:

Study ReferenceBiological ActivityKey Findings
Kappa Opioid Receptor AntagonismPotent antagonist with IC50 = 20 nM
NeuroprotectionReduced ROS levels in neuronal cultures
AnticonvulsantIncreased GABA levels in mouse brain

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